molecular formula C14H23N3O3 B1377538 Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 1443981-38-1

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B1377538
CAS RN: 1443981-38-1
M. Wt: 281.35 g/mol
InChI Key: DMYCCMHLYVGOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, commonly referred to as TBM-OPC, is a synthetic organic compound with a wide range of applications in scientific research. It is a white solid at room temperature with a melting point of 78-80 °C. TBM-OPC has been used in research studies in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Biologically Active Natural Products

This compound serves as a potential precursor for the synthesis of biologically active natural products. Its structure is conducive to modifications that can lead to the creation of compounds like Indiacen A and Indiacen B, which have shown a range of biological activities including anticancer and anti-inflammatory properties .

Development of Anticancer Agents

The indole derivatives, which can be synthesized from this compound, are found to possess anticancer properties. These derivatives are significant in the development of new therapeutic agents that target cancer cells, providing a pathway for novel oncological treatments .

Antibacterial Applications

The compound’s derivatives have been screened for antibacterial activities against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibacterial agents .

Chemical Synthesis Intermediates

It acts as an important intermediate in the synthesis of other complex molecules. Its versatility in chemical reactions makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds .

properties

IUPAC Name

tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10-15-11(20-16-10)14(5)6-8-17(9-7-14)12(18)19-13(2,3)4/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYCCMHLYVGOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCN(CC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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